molecular formula C14H16N2OS B2523594 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide CAS No. 1046213-20-0

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2523594
CAS RN: 1046213-20-0
M. Wt: 260.36
InChI Key: WXCNLTAKXUZTDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized through multi-step reactions involving nucleophilic substitution and amidation processes. For instance, a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized from commercially available precursors via nucleophilic substitution reaction and ester hydrolysis, with a total yield of 48.8% . This suggests that the synthesis of the compound may also involve similar strategies, potentially starting from a cyclopropane-1-carboxylic acid derivative followed by appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was determined, revealing the orientation of the cyclopropyl ring almost perpendicular to the benzene ring and forming specific dihedral angles with the triazole ring . Although the exact molecular structure of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is not provided, it can be inferred that similar analytical methods could be used to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of cyclopropyl-containing compounds can be complex due to the strained ring system. In the context of the provided papers, no direct chemical reactions involving the specific compound are reported. However, related compounds have shown interesting reactivity, such as the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives leading to the formation of pyrimidine-5-carboxamide derivatives . This indicates that cyclopropyl-containing carboxamides may undergo reactions with various reagents to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide are not directly reported in the provided papers. However, similar compounds have been characterized by techniques such as FT-IR, 1H-NMR, and HR-MS, which are essential for determining properties like molecular weight, functional groups, and purity . Additionally, the solubility, melting point, and stability of these compounds can be inferred based on their structural similarities to the compounds studied in the papers.

Relevant Case Studies

While there are no direct case studies on the compound , the papers provide insights into the potential biological activities of structurally related compounds. For instance, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been studied for their antioxidant and antitumor activities, showing promising results in MCF-7 breast cancer cells . Another compound, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, exhibited inhibitory activity against mammalian topoisomerase II, which is a target for anticancer drugs . These studies suggest that N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide could also possess interesting biological properties worthy of investigation.

Scientific Research Applications

Dearomatising Rearrangements and Cyclisation

Compounds similar to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide have been explored for their ability to undergo dearomatising rearrangements. For instance, thiophene-3-carboxamides with specific substituents have demonstrated the capability to undergo dearomatising cyclisation when treated with lithiating agents, leading to the formation of various cyclic compounds such as pyrrolinones and azepinones. This reaction pathway is significant for synthesizing complex heterocyclic structures which can have various applications in drug development and materials science (Clayden et al., 2004).

Synthesis of Heterocyclic Compounds

Research has also delved into the synthesis of heterocyclic compounds using functionalised heteroaryllithiums derived from compounds structurally related to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide. These processes are crucial for generating novel indolizinone-based compounds, expanding the chemical diversity for potential pharmaceuticals and other applications (Ruiz et al., 2006).

Facile Synthesis and Biological Activity

Another area of interest is the facile synthesis of compounds that include N-cyclopropyl structures combined with heterocyclic moieties, such as indole-pyrimidine hybrids. These compounds have been evaluated for their anticancer and antimicrobial activities, showcasing the potential of such chemical structures in developing new therapeutic agents. The modification of these molecules can significantly affect their bioactivity, highlighting the importance of structural diversity in drug discovery (Gokhale et al., 2017).

Novel Synthetic Approaches

Research into new synthetic approaches for related compounds has led to the development of methods for preparing diverse heterocyclic structures. These methodologies allow for the efficient generation of compounds with potential applications in various fields, including medicinal chemistry and materials science. The exploration of novel synthetic routes contributes to the expansion of the chemical space, enabling the discovery of new compounds with unique properties (El-Meligie et al., 2020).

properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCNLTAKXUZTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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